tert-butyl (1S,6S)-7-[(2-hydroxy-3-methoxypropyl)amino]-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate
Description
The compound tert-butyl (1S,6S)-7-[(2-hydroxy-3-methoxypropyl)amino]-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate belongs to a class of chemicals known for their structural complexity and potential bioactivity. The compound's intricate bicyclic structure, along with various functional groups, suggests a wide range of possible applications, particularly in medicinal chemistry.
Properties
IUPAC Name |
tert-butyl (1S,6S)-7-[(2-hydroxy-3-methoxypropyl)amino]-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2O4/c1-17(2,3)24-16(22)20-9-7-8-13-14(18(4,5)15(13)20)19-10-12(21)11-23-6/h12-15,19,21H,7-11H2,1-6H3/t12?,13-,14?,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXURQTFVEOJXFL-SHWKFHJASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C2C1N(CCC2)C(=O)OC(C)(C)C)NCC(COC)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2[C@H](C1NCC(COC)O)CCCN2C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1S,6S)-7-[(2-hydroxy-3-methoxypropyl)amino]-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate typically involves multiple steps. The key starting materials are often derivatives of 2-azabicyclo[4.2.0]octane. Key synthetic steps might include:
N-alkylation: : Using tert-butyl chloroformate to introduce the tert-butyl group.
Hydroxypropyl amine addition: : Introducing the amino group via nucleophilic substitution.
Dimethylation: : Achieving the dimethyl groups through alkylation reactions.
Industrial Production Methods
Scaling up the synthesis to industrial levels requires robust and scalable methodologies, typically involving continuous flow reactions for consistent product quality. Using automated reactors helps in maintaining optimal reaction conditions and ensuring reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions at the hydroxypropyl group, forming aldehydes or ketones.
Reduction: : Reduction reactions might target the carbonyl groups, converting them into alcohols.
Substitution: : Various substitution reactions, particularly nucleophilic substitutions, can be employed to modify the amino group or the methoxy group.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Sodium borohydride or lithium aluminium hydride.
Substitution: : Alkyl halides for N-alkylation under basic conditions.
Major Products
Oxidation of the hydroxypropyl group yields aldehydes or ketones.
Reduction of any carbonyl groups results in primary or secondary alcohols.
Substitution reactions can create a variety of N-alkylated derivatives.
Scientific Research Applications
This compound finds applications in several fields due to its structural features:
Chemistry: : Used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Biology: : Potential inhibitor in enzyme studies, especially those involving carboxylate-containing active sites.
Medicine: : Investigated for its potential as a pharmaceutical compound, particularly for its bioactive properties.
Industry: : Utilized in the production of specialty chemicals, including precursors for more complex synthetic routes.
Mechanism of Action
The specific mechanism of action for this compound involves its interaction with molecular targets, primarily those in biological systems. Its structural features allow for:
Binding to active sites: : The bicyclic core and functional groups can facilitate binding to enzyme active sites, potentially inhibiting their activity.
Pathway modulation: : By interacting with key proteins, the compound may alter signal transduction pathways, leading to varied biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-butyl (1S,6S)-7-amino-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate: : Lacks the hydroxypropyl group.
tert-butyl (1S,6S)-7-[(2-hydroxy-3-methoxypropyl)amino]-2-azabicyclo[4.2.0]octane-2-carboxylate: : Similar but without the dimethyl groups.
Uniqueness
What sets tert-butyl (1S,6S)-7-[(2-hydroxy-3-methoxypropyl)amino]-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate apart is its combination of a bicyclic structure, multiple functional groups, and its chiral centers, which collectively contribute to its potential bioactivity and versatility in synthetic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
